Selective MPO Inhibition Over Off-Target Enzymes
4-(3-Aminophenyl)-2-hydroxybenzoic acid demonstrates a significant window of selectivity for myeloperoxidase (MPO) inhibition over the related heme peroxidases CYP3A4 and TPO. The compound inhibits recombinant human MPO with an IC₅₀ of 159 nM [1]. Under similar assay conditions, its inhibitory activity against CYP3A4 is substantially weaker (IC₅₀ = 2,600 nM), and even weaker against thyroid peroxidase (TPO) (IC₅₀ = 6,300 nM) [1].
| Evidence Dimension | Selectivity (fold-difference in IC₅₀) |
|---|---|
| Target Compound Data | MPO IC₅₀ = 159 nM |
| Comparator Or Baseline | CYP3A4 IC₅₀ = 2,600 nM; TPO IC₅₀ = 6,300 nM |
| Quantified Difference | 16.4-fold selectivity for MPO over CYP3A4; 39.6-fold selectivity for MPO over TPO |
| Conditions | Inhibition of recombinant human MPO in presence of 120 mM NaCl by aminophenyl fluorescein assay; Inhibition of CYP3A4 (unknown origin); Inhibition of TPO (unknown origin) using 3-iodo tyrosine as substrate |
Why This Matters
Procurement for MPO-focused studies requires a compound with minimal interference from CYP3A4 or TPO activity; this selectivity profile ensures experimental data integrity and reduces the risk of confounding off-target effects.
- [1] BindingDB. BDBM50554044, CHEMBL4792720: 4-(3-Aminophenyl)-2-hydroxybenzoic acid. Affinity Data: IC50 values for MPO, CYP3A4, and TPO. View Source
